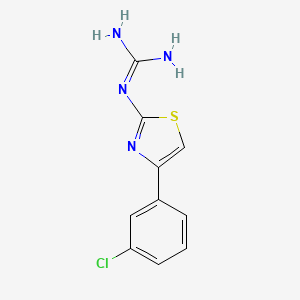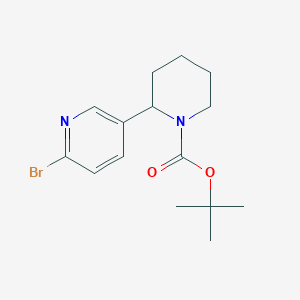
tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 6-bromopyridine with piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Applications De Recherche Scientifique
tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions with biological molecules, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(6-bromopyridin-3-yl-2,4,5-d3)piperidine-1-carboxylate: This compound is similar in structure but contains deuterium atoms, which can affect its chemical properties and reactivity.
tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring, leading to different reactivity and applications.
Uniqueness: Its combination of functional groups makes it a versatile compound in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3 |
Clé InChI |
PCDGHSGRWVGCSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


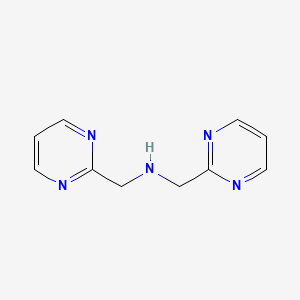

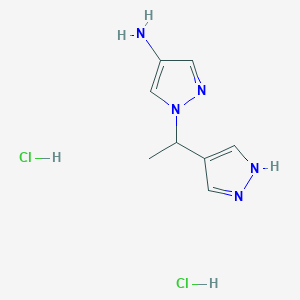
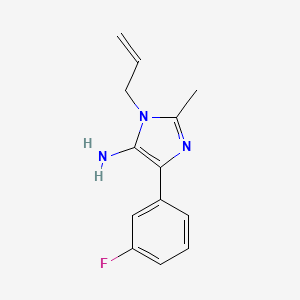
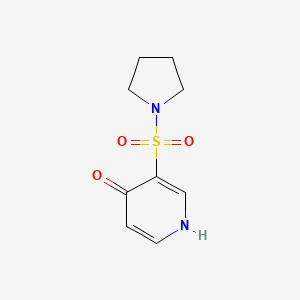
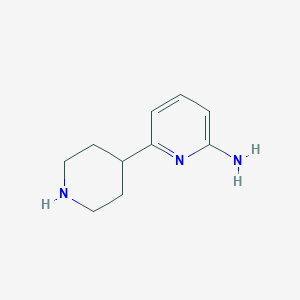
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)



